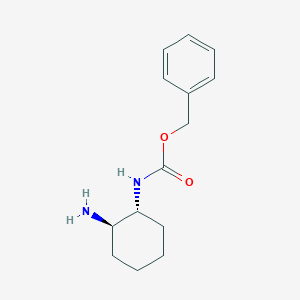

苄基((1R,2R)-2-氨基环己基)氨基甲酸酯

描述

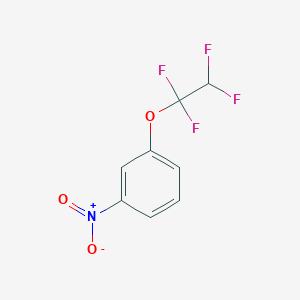

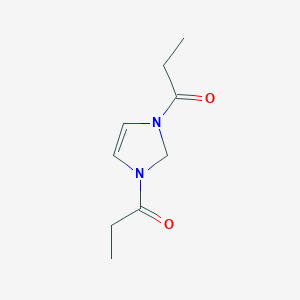

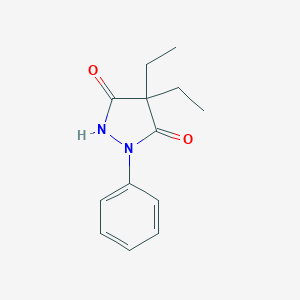

Benzyl ((1R,2R)-2-aminocyclohexyl)carbamate is a compound that can be considered as a derivative of cyclohexylamine with a benzyl carbamate protecting group. This type of structure is often used in the synthesis of pharmaceuticals and other biologically active molecules due to its chirality and ability to participate in various chemical reactions.

Synthesis Analysis

The synthesis of compounds related to benzyl ((1R,2R)-2-aminocyclohexyl)carbamate involves several key steps, including the formation of carbamate groups and the establishment of stereochemistry. For instance, the enantioselective synthesis of a related benzyl carbamate using iodolactamization as a key step is described, highlighting the importance of controlling stereochemistry in such syntheses . Additionally, the stereospecific nickel-catalyzed cross-coupling of benzylic carbamates with arylboronic esters demonstrates the ability to control the absolute stereochemistry of the resulting compounds .

Molecular Structure Analysis

The molecular structure of benzyl carbamates and their derivatives is characterized by the presence of a benzyl group attached to a carbamate moiety, which is linked to a cyclohexylamine. The stereochemistry of the cyclohexylamine is crucial for the biological activity of these compounds. The crystal structure and DFT calculations of a related benzimidazole derivative provide insights into the structural properties of such compounds .

Chemical Reactions Analysis

Benzyl carbamates can undergo various chemical reactions, including annulation to form complex heterocycles , carbolithiation coupled with electrophilic substitution , and reactions with isocyanates for the synthesis of N-aryl carbamates . These reactions are essential for the diversification and functionalization of the benzyl carbamate core structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl carbamates are influenced by their functional groups and stereochemistry. For example, the microbial dihydroxylation of benzoic acid followed by oxidative and rearrangement reactions can lead to a broad array of cyclohexanecarboxylic acid derivatives with high enantiomeric excess, demonstrating the potential for creating compounds with specific physical and chemical properties . Additionally, the preparation of benzyl carbamates involves various intermediates and by-products that can influence the overall properties of the synthesized compounds .

Relevant Case Studies

Case studies involving benzyl carbamates often focus on their biological activity. For instance, certain benzimidazole carbamates have been synthesized and evaluated for their antineoplastic and antifilarial activities, demonstrating the potential therapeutic applications of these compounds . The ability to synthesize enantiomerically pure derivatives is particularly important in the context of drug development, where the stereochemistry of a compound can significantly affect its biological activity.

科学研究应用

对映选择性合成

苄基((1R,2R)-2-氨基环己基)氨基甲酸酯在对映选择性合成中起着至关重要的作用,是合成强效 CCR2 拮抗剂的中间体。其合成中的一个重要步骤涉及碘内酰胺化,该过程产生高度官能化的化合物 (Campbell et al., 2009)。

立体专一偶联

这种化学物质参与与芳基硼酸酯的立体专一偶联。该反应根据所使用的配体在亲电碳处表现出选择性反转或保留,展示了其在化学合成中的多功能性 (Harris et al., 2013)。

内酰胺的合成

与苄基((1R,2R)-2-氨基环己基)氨基甲酸酯相关的 1-氨基甲酰基-1-甲基环己-2,5-二烯用于合成 β-和 γ-内酰胺。这些化合物经过自由基引发,产生各种 N-苄基-氮杂环丁-2-酮和 N-苄基-吡咯烷-2-酮 (Bella et al., 2004)。

机械化学合成

苄基((1R,2R)-2-氨基环己基)氨基甲酸酯在机械化学领域也具有相关性,在那里它用于氨基甲酸酯的可持续合成。这种方法在温和条件下提高了反应性,而无需溶液合成中通常需要的活化 (Lanzillotto et al., 2015)。

核苷衍生物

该化合物在创建核苷衍生物中发挥着重要作用。例如,它已被用于合成新型构象锁定的碳环核苷,展示了其在药物化学中的应用 (Hřebabecký et al., 2006)。

氨基环醇的合成

苄基((1R,2R)-2-氨基环己基)氨基甲酸酯参与合成氨基环醇,这是一类具有生物活性的化合物。它转化为各种中间体,展示了其在产生复杂分子结构中的作用 (Kurbanoğlu, 2016)。

哌啶衍生物的合成

这种化学物质用于合成 4-芳基-1,3-恶唑烷-2-酮,进一步精制成 6-芳基哌啶-2,4-二酮和 3-芳基-1,3-氨基醇。这表明它在开发具有潜在生物或合成重要性的化合物中的用途 (Mangelinckx et al., 2010)。

抑制剂合成

该化合物用于合成选择性抑制剂,例如 LSD1 抑制剂。其对映异构体特异性合成和分离为非对映异构体突出了其在药物研究中的重要性 (Valente et al., 2015)。

催化中的螯合

它在催化中也很重要,正如其在合成具有反式-1,2-二氨基环己烷骨架的新型杂化配体中所见。该应用突出了其在控制反应中的螯合模式和对映选择性中的作用 (Kim et al., 2000)。

属性

IUPAC Name |

benzyl N-[(1R,2R)-2-aminocyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c15-12-8-4-5-9-13(12)16-14(17)18-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10,15H2,(H,16,17)/t12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAIYTHASVJZIGQ-CHWSQXEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)N)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl ((1R,2R)-2-aminocyclohexyl)carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-Dihydro-3-[(4-morpholinyl)methyl]-2H-1,4-benzoxazine](/img/structure/B154440.png)